1-Methyl-2-pyrrolyl-(4-methylthiophenyl)methanol
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Overview
Description
1-Methyl-2-pyrrolyl-(4-methylthiophenyl)methanol is an organic compound with the molecular formula C₁₃H₁₅NOS and a molecular weight of 233.33 g/mol This compound features a pyrrole ring substituted with a methyl group and a methanol group attached to a thiophenyl ring
Preparation Methods
The synthesis of 1-Methyl-2-pyrrolyl-(4-methylthiophenyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-methyl-2-pyrrole and 4-methylthiophenol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride (NaH) to deprotonate the thiophenol, followed by the addition of the pyrrole derivative.
Industrial Production: On an industrial scale, the synthesis may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-Methyl-2-pyrrolyl-(4-methylthiophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of alcohols or amines.
Scientific Research Applications
1-Methyl-2-pyrrolyl-(4-methylthiophenyl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-Methyl-2-pyrrolyl-(4-methylthiophenyl)methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Comparison with Similar Compounds
1-Methyl-2-pyrrolyl-(4-methylthiophenyl)methanol can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-methyl-2-pyrrolyl-(4-methylphenyl)methanol and 1-methyl-2-pyrrolyl-(4-ethylthiophenyl)methanol share structural similarities.
Properties
Molecular Formula |
C13H15NOS |
---|---|
Molecular Weight |
233.33 g/mol |
IUPAC Name |
(1-methylpyrrol-2-yl)-(4-methylsulfanylphenyl)methanol |
InChI |
InChI=1S/C13H15NOS/c1-14-9-3-4-12(14)13(15)10-5-7-11(16-2)8-6-10/h3-9,13,15H,1-2H3 |
InChI Key |
LUVGEXFDMBRARY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C(C2=CC=C(C=C2)SC)O |
Origin of Product |
United States |
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